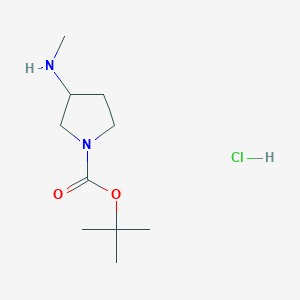

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPYESMMWKHVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection under Basic Conditions

A widely adopted method involves the reaction of 3-methylamino-pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system. As detailed in, the free amine is dissolved in an aqueous sodium hydroxide solution, followed by the addition of tetrahydrofuran (THF) and Boc anhydride. The pH is maintained at 8–9 to ensure selective N-protection. Subsequent extraction with ethyl acetate, acidification with HCl to pH 1–2, and drying over anhydrous Na₂SO₄ yield the hydrochloride salt. This method achieves a near-quantitative conversion with minimal byproducts, making it suitable for large-scale production.

Key Data:

-

Reagents: 3-Methylamino-pyrrolidine, Boc anhydride, NaOH, HCl

-

Conditions: THF/H₂O, pH 8–9, room temperature, 12 hours

Hydrogenation of Azido-pyrrolidine Intermediates

Catalytic Hydrogenation of (R)-3-Azido-pyrrolidine

Source describes the reduction of (R)-3-azido-pyrrolidine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) under hydrogen atmosphere. The azide group is selectively reduced to an amine without affecting the Boc group. After reaction completion, the catalyst is filtered, and the filtrate is concentrated to obtain the free base, which is subsequently treated with HCl to form the hydrochloride salt. This method is notable for its high enantiomeric purity (>99% ee) and scalability.

Key Data:

Alternative Hydrogenation in Ethanol

A variation using ethanol as the solvent reduces reaction time to 2 hours while maintaining a 100% conversion rate. The absence of byproducts simplifies purification, requiring only solvent evaporation and acidification.

Reductive Amination of Pyrrolidinone Derivatives

Sodium Borohydride-Mediated Reduction

A patent-derived approach (CN103030587A) for analogous piperidine systems suggests adaptability to pyrrolidine. Here, 3-keto-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes reductive amination with methylamine using NaBH₄. The pH is adjusted to 1 with HCl post-reduction, followed by neutralization to pH 8–9 with NaOH. Ethyl acetate extraction and concentration yield the crude product, which is directly used in subsequent steps without purification.

Key Data (Adapted):

-

Reagents: 3-Keto-pyrrolidine-Boc, CH₃NH₂, NaBH₄

-

Conditions: Ethanol, 0–5°C, 6 hours

Comparative Analysis of Methods

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

| Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| Acidic (e.g., HCl, TFA) | Trifluoroacetic acid (TFA) | 3-Methylamino-pyrrolidine-1-carboxylic acid | Requires anhydrous conditions |

| Basic (e.g., NaOH) | Aqueous NaOH | Deprotonated carboxylate salt | Limited solubility in water |

The hydrochloride counterion enhances stability during storage but may influence reaction kinetics by modulating acidity.

Nucleophilic Substitution at the Methylamino Group

The secondary amine (methylamino group) participates in alkylation or acylation reactions, forming derivatives with modified biological activity.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | 3-(N-Acetyl-methylamino)-pyrrolidine-1-carboxylate | Prodrug synthesis |

| Reductive Amination | Aldehyde/NaBH₃CN | Tertiary amine derivatives | Bioactive compound design |

Steric hindrance from the pyrrolidine ring may reduce reaction rates compared to linear amines.

Ring-Opening Reactions

Protonation of the pyrrolidine nitrogen under strongly acidic conditions facilitates ring-opening, yielding linear intermediates.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Concentrated HCl | HCl (gas) | Linear diamine hydrochloride | Requires elevated temperatures |

| Oxidative (e.g., H₂O₂) | Hydrogen peroxide | Pyrrolidine N-oxide | Rare due to steric effects |

The rigidity of the bicyclic intermediate (post-ring-opening) has been theorized but not experimentally confirmed for this compound.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, its derivatives (e.g., Schiff bases) undergo hydrogenation to modify stereochemistry or reduce imine groups.

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Schiff base derivative | Pd/C, H₂ | Saturated amine derivative | High enantioselectivity |

Comparative Reactivity with Structural Analogs

The tert-butyl ester and methylamino groups differentiate its reactivity from related pyrrolidine derivatives:

| Compound | Key Reactivity Differences |

|---|---|

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Carbamate group undergoes Hofmann elimination |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | Dimethylamino group resists acylation |

Synthetic Utility

This compound serves as a precursor in pharmaceutical synthesis, particularly for:

-

Neurological agents : Structural mimicry of neurotransmitters enables receptor-targeted modifications.

-

Prodrugs : Ester hydrolysis releases active metabolites in vivo.

Unresolved Mechanistic Questions

-

Steric effects on ring-opening : The impact of the tert-butyl group on transition-state geometry remains unstudied.

-

Enantioselective reactions : Chiral resolution methods for R/S isomers require further optimization .

Experimental data specific to this compound is limited, necessitating validation through targeted studies.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : Approximately 200.28 g/mol

- Structure : The compound consists of a pyrrolidine ring with a methylamino group and a tert-butyl ester, enhancing its solubility and stability in various applications.

Organic Synthesis

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. It participates in:

- Nucleophilic Substitution Reactions : The amino group allows for the formation of various derivatives through reactions with alkyl halides.

- Oxidation and Reduction Reactions : While less common, these reactions can yield valuable products for further applications.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties:

- Neurological Studies : Its structural similarity to neurotransmitters suggests possible interactions with serotonin and dopamine receptors, indicating psychoactive properties that could influence neurological pathways.

- Drug Development : Investigated as a precursor for drugs targeting various conditions, including cardiovascular diseases and neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Biochemical Research

In biochemical studies, this compound is employed to explore:

- Enzyme Interactions : It aids in understanding biochemical pathways by acting as a substrate or inhibitor for specific enzymes.

- Binding Affinity Studies : Research has focused on its interaction with various receptors, contributing to insights into its pharmacodynamics and pharmacokinetics.

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity. It serves as an intermediate in the synthesis of various bioactive compounds.

Chemical Manufacturing

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is also employed in industrial settings for the production of specialty chemicals, where its unique properties facilitate the creation of desired products efficiently.

Neuropharmacological Studies

Recent research has demonstrated that compounds similar to 3-Methylamino-pyrrolidine derivatives can act as inhibitors for metalloproteases, which are implicated in various diseases such as hypertension and cardiac insufficiency. These findings suggest potential therapeutic applications in treating conditions associated with vascular health .

Binding Affinity Research

Studies have indicated that this compound may interact with neurotransmitter systems, influencing receptor activity. This research is crucial for understanding its potential role in developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous pyrrolidine/piperidine derivatives:

*Purity inferred from analogous compounds in .

Biological Activity

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a methylamino group and a tert-butyl ester. Its structural features suggest potential interactions with various biological targets.

The biological activity of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions. For instance, it has been suggested that similar compounds can affect protease activity by binding to their active sites.

- Receptor Interaction : There is potential for this compound to interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties through mechanisms such as:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly reduce the proliferation of cancer cell lines.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been documented, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of similar compounds, which may be relevant for treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that modifications in the pyrrolidine structure can enhance anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrrolidine derivatives:

- In Vitro Studies : A study assessing the cytotoxic effects of related compounds utilized the MTT assay to measure cell viability in the presence of various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at lower concentrations .

- Animal Models : In vivo studies demonstrated that administration of similar compounds resulted in notable reductions in tumor size in xenograft models, supporting their potential as anticancer agents .

- Pharmacokinetics : The pharmacokinetic profile suggests rapid absorption and metabolism, leading to active metabolites that contribute to its biological effects. Understanding these pathways is crucial for optimizing therapeutic use .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with 3-methylpyrrolidine-1-carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acid chloride. This intermediate is reacted with tert-butyl alcohol in the presence of a base like triethylamine (Et₃N) to form the tert-butyl ester. Subsequent methylation of the amine group (e.g., using methyl iodide or reductive amination) yields the target compound. Critical factors include stoichiometric control of SOCl₂ (excess may lead to side reactions) and anhydrous conditions to prevent hydrolysis of the acid chloride . Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is essential to isolate the hydrochloride salt.

Q. How is the tert-butyl ester group characterized and validated during synthesis?

- Methodological Answer : The tert-butyl ester moiety is confirmed using ¹H NMR (a singlet at δ 1.4–1.5 ppm for the nine equivalent protons of the tert-butyl group) and ¹³C NMR (a carbonyl carbon at ~155–160 ppm and a quaternary carbon at ~80–85 ppm). Infrared (IR) spectroscopy can detect the ester carbonyl stretch at ~1720–1740 cm⁻¹. Mass spectrometry (ESI-MS or HRMS) should show the molecular ion peak corresponding to [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt .

Q. What purification strategies are effective for removing byproducts like unreacted starting materials or residual solvents?

- Methodological Answer : After esterification, aqueous workup (e.g., 1M HCl or NaHCO₃) removes excess reagents. For hydrochloride salt formation, precipitation in cold diethyl ether or acetone is common. High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) resolves impurities. Residual solvents (e.g., THF, DCM) are quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while minimizing side reactions?

- Methodological Answer : The tert-butyl ester is cleaved using 30% trifluoroacetic acid (TFA) in DCM (0–5°C, 2–4 hours) or HCl in dioxane (4M, room temperature, 1 hour). TFA is preferred for acid-sensitive substrates, while HCl is milder but may require longer reaction times. Monitor deprotection via TLC (Rf shift) or in situ FTIR to track carbonyl group disappearance. Quench excess acid with cold ether and neutralize with saturated NaHCO₃ before extraction .

Q. What analytical techniques resolve contradictions in stereochemical assignments for the pyrrolidine ring?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine) separates enantiomers. NOESY NMR identifies spatial proximity between protons (e.g., axial vs. equatorial methyl groups). X-ray crystallography provides definitive stereochemical confirmation but requires high-purity crystals. Computational methods (DFT or molecular docking) validate observed stereochemistry against theoretical models .

Q. How do researchers address instability of the hydrochloride salt under varying humidity and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control).

- Monitor degradation via HPLC every 7 days for 4 weeks.

- Use Karl Fischer titration to quantify water absorption.

For hygroscopic batches, lyophilization or storage with desiccants (silica gel) under argon is recommended .

Q. What strategies mitigate low yields in reductive amination steps during N-methylation?

- Methodological Answer :

- Use sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) for selective imine reduction.

- Optimize molar ratios (amine:aldehyde:reductant = 1:1.2:1.5).

- Employ Dean-Stark traps to remove water in toluene for imine formation.

- Screen catalysts (e.g., Pd/C, H₂ gas) for hydrogenation-based approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.